Propane, 1,2-bis((2-chloroethyl)thio)-
Overview
Description
Propane, 1,2-bis((2-chloroethyl)thio)- is an organosulfur compound with the molecular formula C7H14Cl2S2. It is characterized by the presence of two 2-chloroethylthio groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,2-bis((2-chloroethyl)thio)- typically involves the reaction of 1,2-dichloropropane with sodium thiolate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
CH3CHClCH2Cl+2NaS(CH2CH2Cl)→CH3CH(S(CH2CH2Cl))CH2S(CH2CH2Cl)+2NaCl
Industrial Production Methods
Industrial production of Propane, 1,2-bis((2-chloroethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propane, 1,2-bis((2-chloroethyl)thio)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide, amines, or thiolates.
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Performed in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding thiol derivatives.
Scientific Research Applications
Propane, 1,2-bis((2-chloroethyl)thio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propane, 1,2-bis((2-chloroethyl)thio)- involves the formation of covalent bonds with nucleophilic sites in target molecules. The 2-chloroethylthio groups can undergo nucleophilic substitution reactions, leading to the formation of stable adducts. This reactivity is exploited in various applications, including cross-linking and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-chloroethylthio)propane
- 1,2-Bis(2-chloroethylthio)ethane
- 1,2-Bis(2-chloroethylthio)butane
Uniqueness
Propane, 1,2-bis((2-chloroethyl)thio)- is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of two 2-chloroethylthio groups attached to a propane backbone allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
1,2-bis(2-chloroethylsulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2S2/c1-7(11-5-3-9)6-10-4-2-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPROAIOXNOFXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCCCl)SCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20980855 | |
Record name | 1,2-Bis[(2-chloroethyl)sulfanyl]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20980855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-09-9 | |
Record name | Propane, 1,2-bis((2-chloroethyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis[(2-chloroethyl)sulfanyl]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20980855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.